(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid (2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 3482-38-0
VCID: VC0123096
InChI: InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1
SMILES: CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C
Molecular Formula: C₃₁H₄₄O₆
Molecular Weight: 512.7 g/mol

(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

CAS No.: 3482-38-0

Reference Standards

VCID: VC0123096

Molecular Formula: C₃₁H₄₄O₆

Molecular Weight: 512.7 g/mol

(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid - 3482-38-0

CAS No. 3482-38-0
Product Name (2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Molecular Formula C₃₁H₄₄O₆
Molecular Weight 512.7 g/mol
IUPAC Name (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Standard InChI InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1
Standard InChIKey NLRZOLNLGXHZPV-FIPZVDMCSA-N
Isomeric SMILES CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C
SMILES CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C
Canonical SMILES CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C
Synonyms 3,11-Dideoxy-3,11-dioxofusidic Acid; 3,11-dioxofusidic Acid; (Z)-16β-Hydroxy-3,11-dioxo-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid Acetate; (4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dioxo-29-nordammara-17(20),24-dien-21-oic Acid
PubChem Compound 3081999
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator